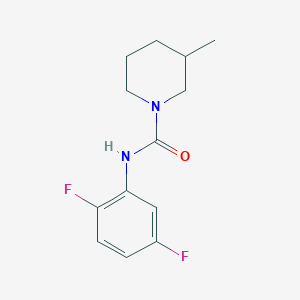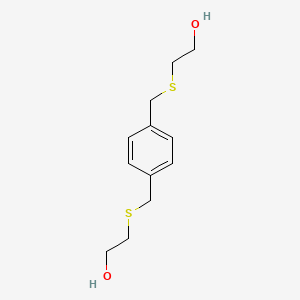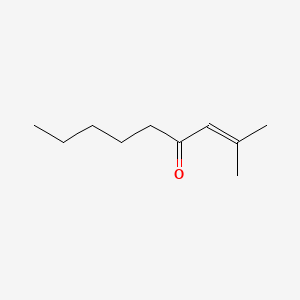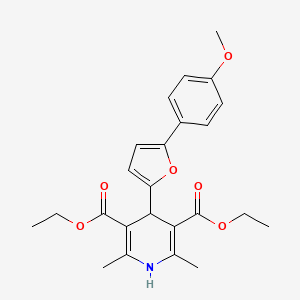
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one is a complex organic compound known for its unique chemical structure and diverse applications. This compound is characterized by the presence of dichlorophenyl, imino, methyl, and thioxoimidazolidinone groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative, which is then reacted with dimethylamine to yield the final product . Industrial production methods often employ catalytic hydrogenation in the presence of amine or amide salts using catalysts such as palladium or platinum .
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is particularly relevant in its use as an herbicide.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one can be compared with other similar compounds, such as:
3,4-Dichlorophenylhydrazine hydrochloride: Shares the dichlorophenyl group but differs in its functional groups and overall structure.
1-(3,4-Dichlorophenyl)-3-dimethylamino-1-propanone Hydrochloride: Another compound with a dichlorophenyl group, but with different functional groups and applications.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds have similar structural motifs but differ in their pharmacological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H7Cl2N3OS |
|---|---|
Molekulargewicht |
288.15 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-5-imino-3-methyl-4-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-14-9(17)8(13)15(10(14)16)5-2-3-6(11)7(12)4-5/h2-4,13H,1H3 |
InChI-Schlüssel |
XBTYJRVBCBRXCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)C(=N)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
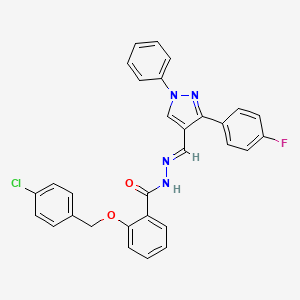
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)

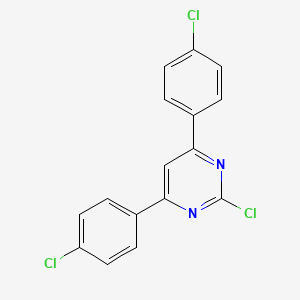

![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
